molecular formula C8H7Cl2NO2 B7570759 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide

2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide

Cat. No. B7570759
M. Wt: 220.05 g/mol
InChI Key: CPJRJNVMBCGZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide is a chemical compound that belongs to the family of substituted amides. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide is not fully understood. However, it has been reported to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This property of the compound makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide can exert various biochemical and physiological effects in the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce the production of melanin in the skin. Moreover, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer alternative for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of hyperpigmentation disorders such as melasma. Another direction is to further explore its antibacterial and antifungal properties for the development of new antimicrobial agents. Moreover, the potential use of this compound as a catalyst in organic synthesis should be investigated further. Finally, the mechanism of action of this compound should be elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method is reliable and efficient, and it has been reported to possess antibacterial, antifungal, and antitumor activities. Moreover, it has been investigated for its potential use as a catalyst in organic synthesis and as a therapeutic agent for the treatment of hyperpigmentation disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in these and other areas.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to yield 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide. This method has been reported in the literature as a reliable and efficient way to synthesize this compound.

Scientific Research Applications

2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess antibacterial, antifungal, and antitumor activities. In addition, this compound has been investigated for its potential use as a catalyst in organic synthesis. Moreover, it has been studied for its ability to inhibit the growth of certain types of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-7-2-1-5(12)3-6(7)10/h1-3,12H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJRJNVMBCGZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.